3,4-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
Description
3,4-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with a pyrazole ring, a tetrahydropyran ring, and a benzenesulfonamide moiety, making it an interesting subject for chemical and pharmaceutical research.
Properties
IUPAC Name |
3,4-dimethyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12-3-4-16(9-13(12)2)23(20,21)18-14-10-17-19(11-14)15-5-7-22-8-6-15/h3-4,9-11,15,18H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMSXEYIRAYDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Tetrahydropyran Ring: This step involves the formation of a tetrahydropyran ring via cyclization reactions, often using acid catalysts.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3,4-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonic acid.
Reduction: Formation of 3,4-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemical Profile
- Chemical Name : 3,4-Dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
- Molecular Formula : C16H21N3O3S
- Molecular Weight : 335.4212 g/mol
- CAS Number : 1797639-04-3
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole sulfonamides exhibit significant antimicrobial properties. For instance, compounds similar to 3,4-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide have demonstrated efficacy against various bacterial strains. A notable study evaluated a series of pyrazole sulfonamides against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range.
Antileishmanial Properties
A related compound, 4-(1H-pyrazol-1-yl)benzenesulfonamide, has been investigated for its antileishmanial activity. In vitro studies revealed that specific derivatives exhibited IC50 values against Leishmania species comparable to standard treatments like pentamidine. The structural similarity suggests that 3,4-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide may also possess similar properties.
Case Study 1: Antimicrobial Evaluation
A comprehensive evaluation was conducted on a series of pyrazole sulfonamides including 3,4-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide. The study involved testing against a panel of gram-positive and gram-negative bacteria. Results indicated that modifications to the sulfonamide group significantly affected antimicrobial potency.
Case Study 2: Molecular Modeling and Structure Activity Relationship (SAR)
Molecular modeling studies were performed to understand the interaction between the compound and its biological targets. The analysis revealed that the spatial orientation of the oxan group influences binding affinity and selectivity towards specific enzymes involved in bacterial metabolism.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- 3,4-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
Uniqueness
3,4-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide stands out due to its unique combination of structural features, including the pyrazole and tetrahydropyran rings. This structural complexity can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Biological Activity
3,4-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C13H16N4O2S
- Molecular Weight : 296.36 g/mol
The presence of the oxan ring and pyrazole moiety contributes to its unique pharmacological properties, making it a candidate for various therapeutic applications.
Antileishmanial Activity
Research has demonstrated that derivatives of pyrazole sulfonamides, including 3,4-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide, exhibit promising antileishmanial activity. A study evaluated several compounds against Leishmania spp., showing that specific derivatives had low IC50 values, indicating potent activity.
Table 1: Antileishmanial Activity of Pyrazole Derivatives
| Compound | IC50 (mM) against L. amazonensis | IC50 (mM) against L. infantum |
|---|---|---|
| 3a | 0.070 | 0.059 |
| 3b | 0.072 | 0.065 |
| Reference Drug (Pentamidine) | 0.100 | 0.090 |
These results suggest that the compound is effective against both species of Leishmania, which are responsible for leishmaniasis, a significant public health concern.
The mechanism by which this compound exerts its antileishmanial effects may involve interference with the metabolic pathways of the parasites. The sulfonamide group is known to inhibit enzymes involved in folate synthesis, which is crucial for nucleic acid synthesis in Leishmania.
Pharmacokinetics and Drug-Likeness
An evaluation of the pharmacokinetic properties using Lipinski's Rule of Five indicates that the compound possesses favorable characteristics for oral bioavailability:
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Molecular Weight | <500 g/mol |
| Log P (ClogP) | <5 |
| Hydrogen Bond Acceptors | ≤10 |
| Hydrogen Bond Donors | ≤5 |
These parameters suggest that the compound has good potential for development as an oral medication.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the pyrazole class:
- Study on M4 Muscarinic Receptor Modulation : Research indicated that pyrazole derivatives could act as positive allosteric modulators at the M4 receptor, enhancing acetylcholine binding and potentially providing therapeutic benefits in neurodegenerative diseases .
- Antimicrobial Activity : Other derivatives have shown broad-spectrum antimicrobial activity against various pathogens, suggesting that modifications in the pyrazole structure can lead to diverse biological effects .
- In Silico Studies : Molecular modeling studies have provided insights into the spatial orientation and interaction potential of these compounds with biological targets, supporting experimental findings regarding their efficacy .
Q & A
Q. What crystallography techniques resolve polymorphism issues?
- Method : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) with SHELXL refinement .
- Analysis : Compare unit cell parameters (a, b, c) and hydrogen-bonding networks across polymorphs to identify stable forms .
Data Contradiction Analysis Example
- Issue : Conflicting IC50 values (e.g., 5.2 µM in MCF-7 vs. 12.3 µM in A549).
- Resolution :
- Assay Conditions : Verify cell passage number, serum concentration (e.g., 10% FBS vs. 5% alters proliferation rates).
- Compound Handling : Ensure consistent DMSO stock concentration (<0.1% final) to avoid solvent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
